molecular formula C7H5F4NS B12839371 3-Fluoro-2-(trifluoromethylthio)aniline

3-Fluoro-2-(trifluoromethylthio)aniline

Cat. No.: B12839371
M. Wt: 211.18 g/mol
InChI Key: OHPSCKCONCXWQO-UHFFFAOYSA-N
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Description

3-Fluoro-2-(trifluoromethylthio)aniline is an organic compound with the molecular formula C7H5F4NS. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethylthio groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 3-Fluoro-2-(trifluoromethylthio)aniline may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(trifluoromethylthio)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-2-(trifluoromethylthio)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(trifluoromethylthio)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 3-(Trifluoromethyl)aniline
  • 2-Fluoro-3-(trifluoromethyl)aniline

Uniqueness

3-Fluoro-2-(trifluoromethylthio)aniline is unique due to the presence of both fluorine and trifluoromethylthio groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5F4NS

Molecular Weight

211.18 g/mol

IUPAC Name

3-fluoro-2-(trifluoromethylsulfanyl)aniline

InChI

InChI=1S/C7H5F4NS/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3H,12H2

InChI Key

OHPSCKCONCXWQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)SC(F)(F)F)N

Origin of Product

United States

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